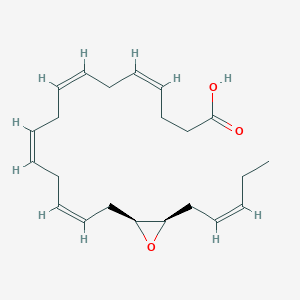

3-Hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

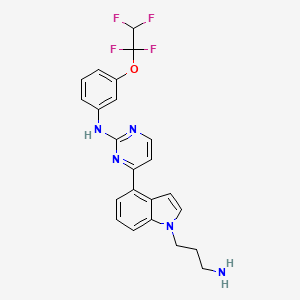

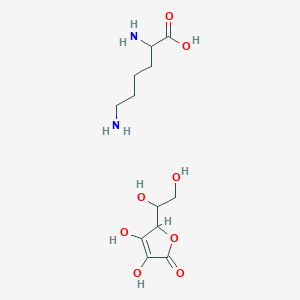

La tingenona es un triterpeno quinona-metilo aislado de plantas de la familia Celastraceae, particularmente del género Maytenus . Este compuesto ha generado un interés significativo debido a sus diversas actividades biológicas, que incluyen propiedades citotóxicas, antibacterianas, antifúngicas y antiparasitarias . La tingenona es conocida por su potencial para tratar enfermedades inflamatorias dolorosas y ha sido objeto de una extensa investigación en farmacología .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La tingenona se puede sintetizar a través de varios métodos, incluido el aislamiento de la corteza de la raíz de Maytenus chiapensis utilizando técnicas cromatográficas . El proceso implica la extracción de la corteza de la raíz con solventes como el n-hexano y el éter dietílico, seguido de la purificación mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial: En entornos industriales, la tingenona se produce normalmente a través de la extracción de especies de Maytenus. El proceso de extracción implica el uso de solventes como el n-hexano y el éter dietílico, seguido de la purificación mediante técnicas cromatográficas . La producción industrial se centra en optimizar el rendimiento y la pureza de la tingenona para su aplicación en productos farmacéuticos e investigación.

Análisis De Reacciones Químicas

Tipos de reacciones: La tingenona experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Una reacción notable es el reordenamiento catalizado por ácido de los derivados de la tingenona para formar análogos fenólicos . Esta reacción implica el uso de condiciones ácidas para reorganizar el cromóforo quinona-metilo a sistemas fenólicos .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran tingenona incluyen ácidos para reacciones de reordenamiento y agentes oxidantes para reacciones de oxidación . Las condiciones para estas reacciones generalmente implican temperaturas controladas y sistemas de solventes específicos para garantizar la transformación deseada.

Principales productos formados: Los principales productos formados a partir de las reacciones de tingenona incluyen análogos fenólicos y otros compuestos reorganizados . Estos productos a menudo exhiben diferentes actividades biológicas en comparación con el compuesto original, lo que los hace valiosos para futuras investigaciones y aplicaciones.

Aplicaciones Científicas De Investigación

La tingenona ha sido ampliamente estudiada por su potencial farmacológico. Ha mostrado resultados prometedores en el tratamiento de enfermedades inflamatorias dolorosas, como la artritis reumatoide, la gastritis, las úlceras y los trastornos gastrointestinales . Además, la tingenona ha demostrado efectos antinociceptivos mediante la activación de receptores cannabinoides y endocanabinoides . Esto la convierte en una candidata potencial para desarrollar nuevos fármacos analgésicos.

En el campo de la biología, la tingenona se ha investigado por sus efectos citotóxicos contra varias líneas celulares cancerosas . Sus propiedades antibacterianas y antifúngicas también la convierten en un compuesto valioso para desarrollar nuevos agentes antimicrobianos .

Mecanismo De Acción

La tingenona ejerce sus efectos principalmente a través de la activación de los receptores cannabinoides, particularmente el receptor CB2 . Esta activación conduce a efectos antinociceptivos, que están mediados por la vía opioide . El mecanismo de acción del compuesto implica la inhibición de la hiperalgesia inducida por la prostaglandina E2, lo que resulta en una reducción de la percepción del dolor .

Comparación Con Compuestos Similares

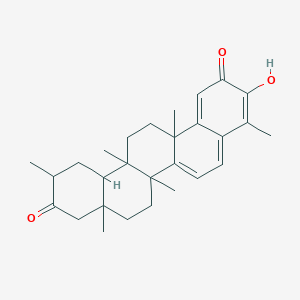

La tingenona es parte de un grupo de triterpenos quinona-metilo, que incluyen compuestos como la pristimerina y la isopristimerol . Estos compuestos comparten características estructurales y actividades biológicas similares. La tingenona es única en su activación específica de los receptores cannabinoides y sus potentes efectos antinociceptivos .

Lista de compuestos similares:- Pristimerina

- Isopristimerol

- Xuxuarinas

- Cangorosina B

El mecanismo de acción distintivo de la tingenona y sus diversas actividades biológicas la convierten en un compuesto valioso para futuras investigaciones y potenciales aplicaciones terapéuticas.

Propiedades

Fórmula molecular |

C28H36O3 |

|---|---|

Peso molecular |

420.6 g/mol |

Nombre IUPAC |

3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione |

InChI |

InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3 |

Clave InChI |

WSTYNZDAOAEEKG-UHFFFAOYSA-N |

SMILES canónico |

CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)

![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)

![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)

![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)